1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine
Overview
Description
1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C16H14Cl3N3O4S and its molecular weight is 450.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.977060 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives similar to 1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine have been extensively studied. These compounds are synthesized through various chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, with the structure of these compounds confirmed by IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).
Biological Activities
Derivatives of piperazine, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have been developed as adenosine A2B receptor antagonists, exhibiting high selectivity and subnanomolar affinity. These compounds have been evaluated in radioligand binding and functional assays, highlighting their potential in pharmacological applications (Borrmann et al., 2009).
Anticancer and Antituberculosis Studies
Research has been conducted on the anticancer and antituberculosis properties of certain piperazine derivatives. These studies involve the synthesis of new compounds and their evaluation against various cancer cell lines, including breast cancer, highlighting some compounds' significant anticancer activity. Additionally, certain derivatives have shown promising antituberculosis activity (Mallikarjuna et al., 2014).
Antibacterial Activities
The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives and their evaluation for antibacterial activities against various pathogens indicate that some of these compounds exhibit better antibacterial activities, showcasing their potential as antibacterial agents (Wu Qi, 2014).
Antioxidant and Cytotoxic Agents
Chrysin-based sulfonylpiperazines have been investigated for their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. This study emphasizes the importance of structural design and proper substitution to achieve anticipated biological effects, with certain derivatives showing promising antioxidant and anticancer activities (Patel et al., 2019).
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-(3,4-dichlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O4S/c17-11-1-4-15(16(9-11)22(23)24)20-5-7-21(8-6-20)27(25,26)12-2-3-13(18)14(19)10-12/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDDFLODVBMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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